1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-amino-2-indanol, which is a crucial intermediate.
Reaction with Salicylaldehyde: 1-amino-2-indanol is reacted with salicylaldehyde in ethanol to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the indene structure.
Formation of the Imino Group: The imino group is introduced through a reaction with an appropriate reagent, such as an imine-forming agent.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action
Mechanism of Action
The mechanism of action of 1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells .
Comparison with Similar Compounds
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride can be compared with similar compounds such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group and an amino group, but differs in its overall structure and reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in containing a methoxyphenyl group, but with different functional groups and applications
The uniqueness of this compound lies in its indene core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32840-63-4 |
---|---|
Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
3-imino-2-(2-methoxyphenyl)inden-1-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2O.ClH/c1-19-13-9-5-4-8-12(13)14-15(17)10-6-2-3-7-11(10)16(14)18;/h2-9,17H,18H2,1H3;1H |
InChI Key |
IFTJYJYXNHOVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3C2=N)N.Cl |
Origin of Product |
United States |
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